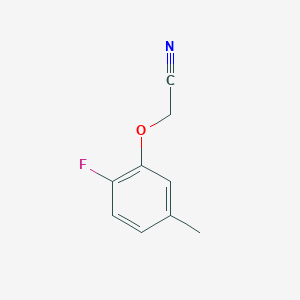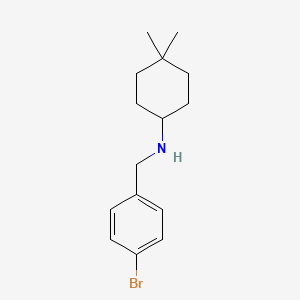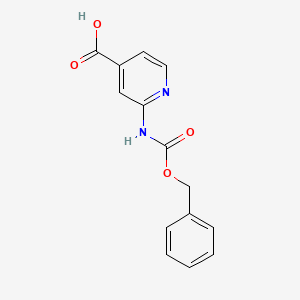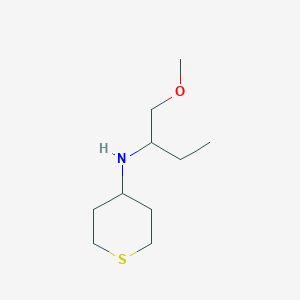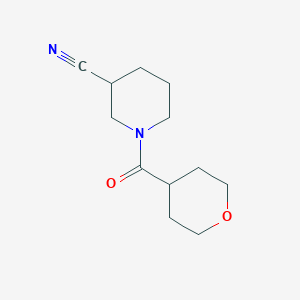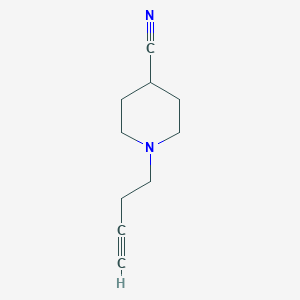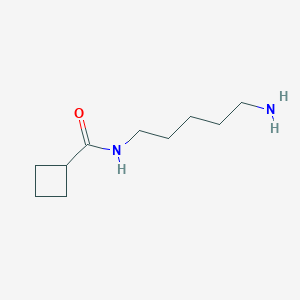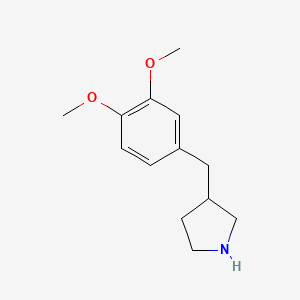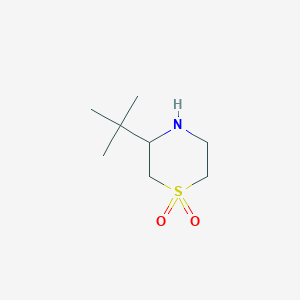
3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione is a versatile chemical compound known for its unique properties and applications in various fields, including drug discovery, catalysis, and material synthesis. This compound features a thiomorpholine ring with a tert-butyl group and a lambda6-sulfur atom, contributing to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with tert-butyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydrogen atom on the thiomorpholine ring with the tert-butyl group. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, resulting in higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.
化学反应分析
Types of Reactions
3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing species.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate electrophile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiomorpholine derivatives.
科学研究应用
3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex molecules and as a catalyst in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: As a potential drug candidate for the treatment of diseases related to sulfur metabolism and as a precursor for the synthesis of pharmaceuticals.
Industry: In the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with molecular targets, such as enzymes and receptors, through its sulfur-containing functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action, as it can participate in redox cycles that influence cellular processes.
相似化合物的比较
Similar Compounds
Thiomorpholine: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
1,4-Thiazine: Contains a nitrogen atom in the ring structure, leading to distinct chemical behavior.
Sulfolane: A saturated sulfur-containing compound with different solubility and stability characteristics.
Uniqueness
3-tert-Butyl-1lambda6-thiomorpholine-1,1-dione stands out due to its unique combination of a thiomorpholine ring, a tert-butyl group, and a lambda6-sulfur atom. This combination imparts distinctive chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
属性
IUPAC Name |
3-tert-butyl-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-8(2,3)7-6-12(10,11)5-4-9-7/h7,9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIGDYUFQDXSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CS(=O)(=O)CCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
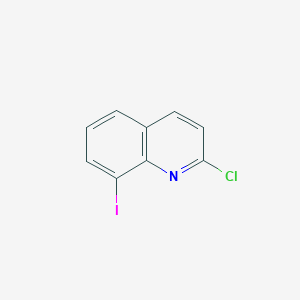
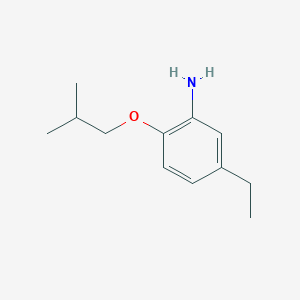
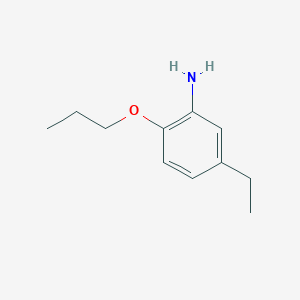
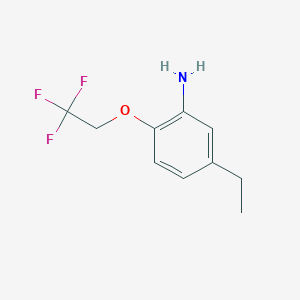
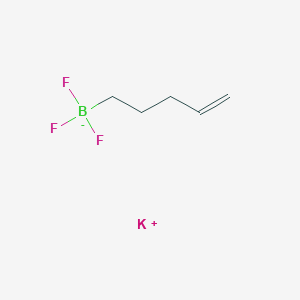
![[4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B7894398.png)
